

# Application Notes: Site-Specific Protein Labeling Using 2-Amino-8-oxononanoic Acid

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## Compound of Interest

Compound Name: 2-Amino-8-oxononanoic acid  
hydrochloride

Cat. No.: B10830160

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## Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and functional studies. 2-Amino-8-oxononanoic acid is an aliphatic keto-containing amino acid that can be genetically encoded into proteins in host organisms like *Escherichia coli*.<sup>[1][2]</sup> The unique keto functional group serves as a bioorthogonal handle, allowing for highly specific covalent modification with probes under mild, physiological conditions.<sup>[2]</sup> This enables a wide range of applications, including the attachment of fluorescent dyes, biotin tags, crosslinkers, and other molecular probes for studying protein function, localization, and interactions.

## Principle

The methodology involves two key steps:

- **Genetic Incorporation:** An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used to incorporate 2-Amino-8-oxononanoic acid in response to a unique codon, typically an amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.<sup>[3]</sup>
- **Bioorthogonal Labeling:** The keto group on the incorporated amino acid reacts specifically with a hydrazide or hydroxylamine-functionalized probe to form a stable hydrazone or oxime

bond, respectively. This reaction is highly selective and proceeds efficiently under physiological conditions without interfering with native biological processes.[2]

## Data Presentation

While specific yields can be target-protein dependent, the incorporation and labeling of 2-Amino-8-oxononanoic acid has been reported to be highly efficient.[4] The following tables provide a representative overview of the expected outcomes.

Table 1: Representative Protein Yields for Site-Specific Incorporation of 2-Amino-8-oxononanoic acid in E. coli

Protein Target	Expression System	Incorporation Site (Amber Codon)	Typical Yield (mg/L of culture)	Reference
Green Fluorescent Protein (GFP)	pEVOL-based system in BL21(DE3)	Permissive internal loop	1 - 5	[5]
Myoglobin	pET-based system with orthogonal synthetase	Surface-exposed residue	2 - 8	[4]
Maltose-Binding Protein (MBP)	T7-based expression in a modified E. coli strain	C-terminal tag fusion	5 - 15	[5]

Note: Yields are highly dependent on the specific protein, the position of the incorporated amino acid, and the optimization of expression conditions. Generally, the yield of proteins containing ncAAs is lower than that of their wild-type counterparts.[5]

Table 2: Representative Labeling Efficiencies of Keto-Containing Proteins with Hydrazide Probes

Protein with 2-Amino-8-oxononanoic acid	Labeling Probe	Reaction Conditions	Labeling Efficiency (%)	Analytical Method
GFP-keto	Fluorescein hydrazide	pH 6.5-7.5, Room Temp, 1-2 hours	> 90%	SDS-PAGE with fluorescence imaging, Mass Spectrometry
Myoglobin-keto	Biotin hydrazide	pH 7.0, 4°C, 4-6 hours	> 85%	Western Blot with Streptavidin-HRP, Mass Spectrometry
MBP-keto	Rhodamine hydrazide	pH 7.2, Room Temp, 1 hour	> 95%	In-gel fluorescence, Mass Spectrometry

Note: Labeling efficiency is typically high due to the specific and rapid nature of the keto-hydrazide ligation.[\[4\]](#)

## Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2-Amino-8-oxononanoic Acid into a Target Protein in *E. coli*

This protocol outlines the steps for expressing a target protein containing 2-Amino-8-oxononanoic acid at a specific site using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.

Materials:

- *E. coli* strain (e.g., BL21(DE3))
- Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

- A compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., pEVOL-pylT-pylRS).
- 2-Amino-8-oxononanoic acid.
- LB medium and appropriate antibiotics.
- IPTG (Isopropyl  $\beta$ -D-1-thiogalactopyranoside) and L-arabinose (or other inducers as required by the plasmid promoters).

#### Procedure:

- Transformation: Co-transform the E. coli expression host with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
- Expression Culture: The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.
- Induction of Orthogonal System: Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6. Induce the expression of the synthetase/tRNA pair by adding the appropriate inducer (e.g., L-arabinose).
- Addition of ncAA and Protein Expression Induction: Immediately add 2-Amino-8-oxononanoic acid to a final concentration of 1-2 mM. Incubate for 30 minutes at 37°C. Induce target protein expression with IPTG (e.g., to a final concentration of 0.5-1 mM).
- Protein Expression: Reduce the temperature to 20-30°C and continue to grow for 16-20 hours with shaking.
- Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

- Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

#### Protocol 2: Bioorthogonal Labeling of a Keto-Containing Protein with a Hydrazide Probe

This protocol describes the labeling of a purified protein containing 2-Amino-8-oxononanoic acid with a fluorescent hydrazide.

##### Materials:

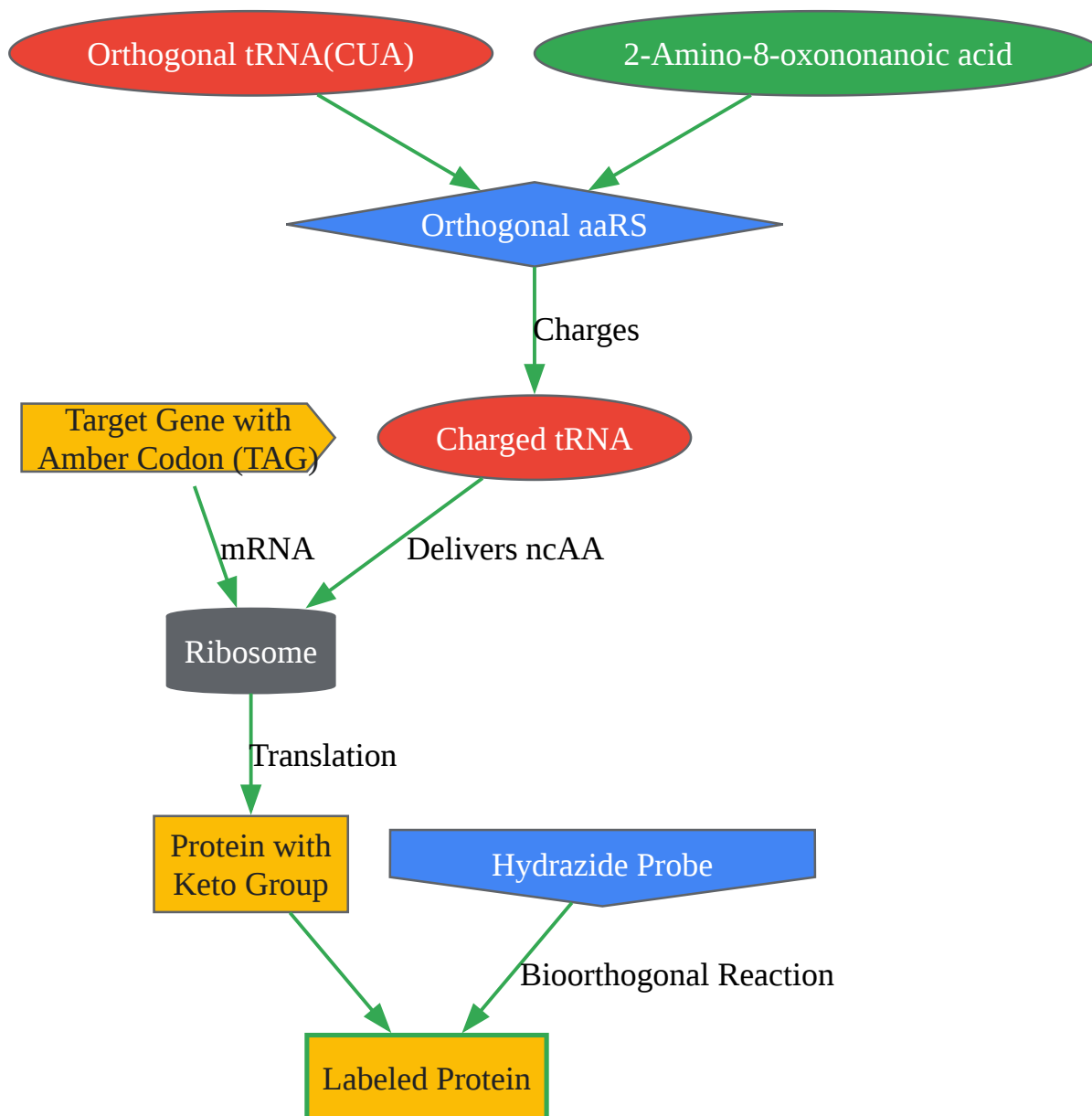
- Purified protein containing 2-Amino-8-oxononanoic acid.
- Hydrazide-functionalized fluorescent dye (e.g., fluorescein hydrazide).
- Labeling buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5).
- Desalting column or spin concentrator for buffer exchange and removal of excess dye.

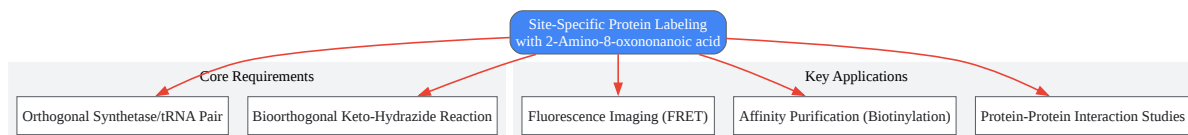
##### Procedure:

- Buffer Exchange: Exchange the purified protein into the labeling buffer. The protein concentration should typically be in the range of 10-50  $\mu$ M.
- Prepare Hydrazide Probe Solution: Dissolve the hydrazide-functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the labeling buffer to the desired stock concentration.
- Labeling Reaction: Add a 10- to 50-fold molar excess of the hydrazide probe to the protein solution.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours. The reaction can be monitored by SDS-PAGE with fluorescence imaging or by mass spectrometry.
- Removal of Excess Probe: Remove the unreacted hydrazide probe by size exclusion chromatography, dialysis, or using a spin concentrator.

- Characterization: Confirm the labeling by SDS-PAGE with in-gel fluorescence and Coomassie staining, and determine the labeling efficiency by mass spectrometry.

## Mandatory Visualizations





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